molecular formula C13H12FNOS B5552754 N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B5552754
M. Wt: 249.31 g/mol
InChI Key: BXAAUOBCGBLGIW-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound characterized by a thiophene-2-carboxamide core linked to a 4-fluorophenethyl group. These compounds are often explored for their bioactivity, including antiviral, antibacterial, and ion channel modulation properties . The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAAUOBCGBLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-thiophenecarboxylic acid with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of thiophene-2-carboxamide derivatives, including N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide. A study demonstrated that various derivatives exhibited significant inhibition of bovine serum albumin denaturation, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac sodium . The mechanism involves interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting that these compounds could be developed for treating inflammatory diseases.

1.2 Antibacterial Activity

Thiophene carboxamides have shown promise as antibacterial agents. A study focused on nitrothiophene carboxamides revealed their efficacy against several bacterial strains, including E. coli and Klebsiella spp. . These compounds act as prodrugs requiring activation by specific nitroreductases within bacterial cells, thus demonstrating a novel mechanism of action against antibiotic-resistant strains.

1.3 Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. In particular, compounds modeled after Combretastatin A-4 (CA-4) demonstrated significant activity against Hep3B cancer cells, with some derivatives achieving IC50 values below 11.6 μg/mL . These compounds interact with tubulin, disrupting microtubule dynamics crucial for cancer cell proliferation.

Biochemical Applications

2.1 Enzyme Inhibition

Thiophene carboxamides have been identified as inhibitors of IKK-2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer . The inhibition of IKK-2 can potentially lead to therapeutic strategies for various inflammatory conditions and cancers characterized by aberrant NF-kB activity.

2.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with target proteins such as COX-2 and tubulin. These studies provide insights into the compound's efficacy and guide further modifications to enhance its biological activity .

Material Science Applications

3.1 Development of Electronic Materials

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form π-conjugated systems allows for efficient charge transport, which is crucial for the performance of electronic devices.

Data Tables

Application AreaCompound ActivityReference
Anti-inflammatoryInhibition of BSA denaturation
AntibacterialEfficacy against E. coli, Klebsiella
AnticancerIC50 < 11.6 μg/mL against Hep3B
Enzyme InhibitionIKK-2 inhibition
Electronic MaterialsCharge transport in OLEDs

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Antiviral Activity : The introduction of a 4-fluorophenyl group (as in N-(4-bromobenzyl)-N-(4-fluorophenyl)-thiophene-2-carboxamide) enhances antiviral potency against EV71, with EC50 values in the low micromolar range .
  • Structural Flexibility : The ethyl linker in N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide may improve pharmacokinetic properties compared to bulkier substituents like benzyl or piperidinyl groups .

Structure-Activity Relationship (SAR) Insights

  • Thiophene Core : The thiophene-2-carboxamide scaffold is critical for maintaining bioactivity, as removal or modification (e.g., furan replacement) reduces potency .
  • Fluorophenyl Substituents: Fluorine at the para position enhances metabolic stability and target engagement. For instance, 4-fluorophenyl derivatives show superior antiviral activity compared to non-fluorinated analogues .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound this compound exhibits a range of biochemical interactions that underscore its potential as a therapeutic agent. It primarily interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter the overall metabolic flux within cells. For instance, it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis .
  • Protein Binding : It binds to specific sites on proteins, leading to conformational changes that can either activate or inhibit protein function. This mechanism is crucial for the compound's role in modulating cellular signaling pathways.

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling Pathways : The compound modulates signaling molecules, resulting in changes in downstream signaling pathways that affect gene expression and protein synthesis.
  • Metabolic Changes : Its impact on cellular metabolism can lead to altered energy production and utilization, which is vital for cell growth and proliferation.

The mechanism of action involves several key interactions at the molecular level:

  • Binding to Receptors : The compound binds to receptors such as VEGFR-2, leading to inhibition of angiogenesis. In vitro studies have demonstrated that it exhibits lower IC50 values than established drugs like sunitinib, indicating potent activity against cancer cell lines .
  • Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, it alters the transcription of genes involved in critical cellular functions. This modulation can lead to apoptosis in cancer cells .

Research Findings and Case Studies

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Below is a summary of key findings:

StudyCell LineIC50 Value (µM)Mechanism
Hep3B5.46Induces apoptosis via tubulin interaction
MCF-70.66Selective inhibition of VEGFR-2
Various7 - 20Targets angiogenesis and alters cancer cell signaling

Case Study: Anticancer Activity

In a study assessing the anticancer activity of thiophene carboxamide derivatives, compounds similar to this compound demonstrated significant efficacy against Hep3B liver cancer cells with IC50 values indicating strong antiproliferative effects. The study suggested that these compounds mimic the action of known anticancer agents like Combretastatin A-4 by disrupting tubulin dynamics .

Q & A

Q. What are the common synthetic routes for N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted amine (e.g., 2-(4-fluorophenyl)ethylamine). Key methodologies include:

  • Reagent Selection : Use of 2-thiophenecarbonyl chloride and amines in polar solvents like acetonitrile under reflux (1–2 hours), yielding crystalline products after solvent evaporation .
  • Solvent-Free Methods : Microwave-assisted synthesis or solvent-free fusion at elevated temperatures (e.g., cyclohexanone with Al₂O₃ as a solid support) to enhance reaction efficiency .
  • Characterization : Confirm purity via melting point analysis, NMR, and HRMS. For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate derivatives show distinct 1H^1H NMR peaks at δ 7.03–7.40 (aromatic protons) and HRMS data matching calculated values .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify proton environments (e.g., aromatic protons at δ 7.03–7.40 for 4-fluorophenyl groups) and confirm amide bond formation .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 262.0500 vs. calculated 261.0471) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and benzene rings) and non-classical interactions (C–H⋯O/S) in crystal packing .

Q. How can researchers assess the compound’s stability and solubility for in vitro assays?

  • Solubility : Test in DMSO (common for biological assays) or aqueous buffers with surfactants.
  • Stability : Monitor via HPLC under varying pH/temperature. Derivatives like ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate exhibit stability at room temperature (mp 65–66°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or thiophene substituents) influence bioactivity?

  • SAR Studies : Replace the 4-fluorophenyl group with other aryl/heteroaryl moieties (e.g., 4-chlorophenyl) to evaluate changes in target binding. For example, sulfonamide analogues show altered antibacterial activity depending on substituent electronegativity .
  • Dihedral Angle Effects : Reduced planarity between thiophene and fluorophenyl rings (e.g., 8.5° vs. 13.5°) may impact intermolecular interactions in enzyme binding pockets .

Q. What strategies resolve contradictions in biological activity data across similar carboxamides?

  • Data Normalization : Control for assay conditions (e.g., T-type Ca²⁺ channel inhibition studies require standardized ion concentrations) .
  • Crystallographic Validation : Compare active vs. inactive analogues using X-ray structures to identify critical interactions (e.g., hydrogen bonding with nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide) .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity or binding modes?

  • DFT Calculations : Model vibrational spectra (FT-IR/Raman) to assign peaks and predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Docking Studies : Use crystal structures (e.g., PDB entries) to simulate binding with targets like ULK1 (autophagy regulation) or T-type Ca²⁺ channels .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) achieves >95% purity for intermediates .
  • Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time and byproduct formation .

Methodological Considerations

Q. How to design a robust protocol for evaluating in vivo pharmacokinetics?

  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .

Q. What are best practices for validating synthetic intermediates?

  • Multi-Technique Approach : Combine NMR, HRMS, and microanalysis (C/H/N/S) for new compounds. For known intermediates, cross-check melting points and RfR_f values against literature .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Conformational Sampling : Use molecular dynamics simulations to explore flexible binding modes missed in static docking.
  • Protonation States : Adjust ligand charges (e.g., amide tautomerism) to match physiological pH conditions .

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